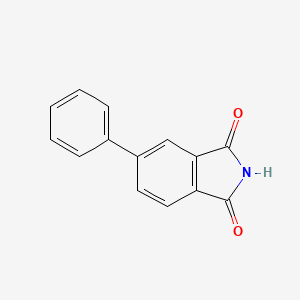
(4E)-4-(3-chlorobenzylidene)-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-2-(4-NITROPHENYL)-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound belonging to the class of pyrazolones. This compound is characterized by its unique structure, which includes a chlorophenyl group, a nitrophenyl group, and a propyl group attached to a pyrazolone ring. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-2-(4-NITROPHENYL)-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves the condensation of appropriate aldehydes and hydrazines. One common method involves the reaction of 3-chlorobenzaldehyde with 4-nitrophenylhydrazine in the presence of a base such as sodium acetate in ethanol. The reaction mixture is refluxed for several hours to yield the desired pyrazolone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling, as well as the use of catalysts, can also be employed to make the process more efficient and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-2-(4-NITROPHENYL)-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen gas with a palladium catalyst for hydrogenation, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while nucleophilic substitution of the chlorophenyl group can yield various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
4-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-2-(4-NITROPHENYL)-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-2-(4-NITROPHENYL)-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-2-(4-NITROPHENYL)-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
- 4-[(E)-1-(3-FLUOROPHENYL)METHYLIDENE]-2-(4-NITROPHENYL)-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
Uniqueness
4-[(E)-1-(3-CHLOROPHENYL)METHYLIDENE]-2-(4-NITROPHENYL)-5-PROPYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The combination of the nitrophenyl and propyl groups further enhances its chemical properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C19H16ClN3O3 |
|---|---|
Molekulargewicht |
369.8 g/mol |
IUPAC-Name |
(4E)-4-[(3-chlorophenyl)methylidene]-2-(4-nitrophenyl)-5-propylpyrazol-3-one |
InChI |
InChI=1S/C19H16ClN3O3/c1-2-4-18-17(12-13-5-3-6-14(20)11-13)19(24)22(21-18)15-7-9-16(10-8-15)23(25)26/h3,5-12H,2,4H2,1H3/b17-12+ |
InChI-Schlüssel |
LCIPQQBBGVPIKX-SFQUDFHCSA-N |
Isomerische SMILES |
CCCC\1=NN(C(=O)/C1=C/C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
CCCC1=NN(C(=O)C1=CC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1H-benzotriazol-1-yl)-5-[4-(2-phenylpropan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B10879951.png)
![2-{3-[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10879952.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(furan-2-ylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10879964.png)
![biphenyl-4-yl({[(1E)-1-(2-hydroxyphenyl)propylidene]amino}oxy)methanone](/img/structure/B10879965.png)

![12-(2-Furyl)-2-[(2-methylphenoxy)methyl]-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10879969.png)
![(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B10879976.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B10879984.png)
![7-(furan-2-ylmethyl)-2-[(naphthalen-1-yloxy)methyl]-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10879991.png)

![N-(4-{(E)-2-[4-amino-6-(2-hydroxyphenyl)-1,3,5-triazin-2-yl]ethenyl}phenyl)acetamide](/img/structure/B10879995.png)
![(4-Methoxyphenyl)[4-(2-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10880001.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-phenoxybenzyl)piperazine](/img/structure/B10880005.png)
![1-[4-(4-Nitrobenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B10880011.png)
